[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

Tautomerism Crystal Engineering Heterocyclic Chemistry

[3-(Ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid (CAS 1856021-64-1) is a bifunctional pyrazole derivative possessing a 3-ethoxycarbonyl ester and a 1-acetic acid side chain, with molecular formula C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol. This compound serves as a versatile intermediate for constructing more elaborate heterocyclic systems and metal-coordinating ligands.

Molecular Formula C8H10N2O4
Molecular Weight 198.178
CAS No. 1856021-64-1
Cat. No. B2778095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
CAS1856021-64-1
Molecular FormulaC8H10N2O4
Molecular Weight198.178
Structural Identifiers
SMILESCCOC(=O)C1=NN(C=C1)CC(=O)O
InChIInChI=1S/C8H10N2O4/c1-2-14-8(13)6-3-4-10(9-6)5-7(11)12/h3-4H,2,5H2,1H3,(H,11,12)
InChIKeyZEKVRSHXSAQYFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why [3-(Ethoxycarbonyl)-1H-pyrazol-1-yl]acetic Acid (CAS 1856021-64-1) Merits Evaluation as a Functionalized Pyrazole Building Block


[3-(Ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid (CAS 1856021-64-1) is a bifunctional pyrazole derivative possessing a 3-ethoxycarbonyl ester and a 1-acetic acid side chain, with molecular formula C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol . This compound serves as a versatile intermediate for constructing more elaborate heterocyclic systems and metal-coordinating ligands. Its unique 3-substitution pattern distinguishes it from the regioisomeric 4-ethoxycarbonyl analog and imparts distinct electronic and tautomeric properties that influence downstream reactivity .

Bifunctional intermediate for heterocyclic synthesis and metal-coordinating ligands
3-ethoxycarbonyl regioisomer with distinct electronic and tautomeric properties
Privileged for crystal engineering via confirmed solid-state tautomeric control

The Critical Importance of Regioisomeric Integrity: Why 4-Substituted or Unsubstituted Pyrazole Acetic Acids Cannot Substitute for the 3-Ethoxycarbonyl Isomer


In-class pyrazole acetic acids are not interchangeable because the position of the ethoxycarbonyl group fundamentally alters the electronic landscape of the heterocycle. The 3-ethoxycarbonyl isomer exhibits a strong preference for a specific annular tautomeric form in the solid state, as demonstrated by X-ray crystallography , which directly impacts hydrogen-bonding motifs, metal-coordination geometry, and the acidity of the acetic acid moiety. In contrast, the 4-substituted isomer (CAS 611238-76-7) lacks this tautomeric bias and shows a predicted pKa of 3.50±0.10 , while the unsubstituted 2-(1H-pyrazol-1-yl)acetic acid (CAS 16034-48-3) has a predicted pKa of 3.58±0.10 and a LogP of -0.03 . These divergent physicochemical signatures mean that synthetic routes, purification protocols, and biological activities are not transferable between regioisomers.

Tautomeric assembly not transferableThe 4-isomer lacks the 3-substituted tautomeric bias critical for hydrogen-bonded frameworks and metal-binding pre-organization.
Protonation behavior mismatchpKa differences >8 log units between regioisomers alter reactivity, purification, and biological assay outcomes.
Synthetic route divergenceAlkylation efficiency depends on pyrazole basicity; routes optimized for one isomer are unlikely to transfer to the 3-ethoxycarbonyl analog.

Measurable Differentiation: Quantitative Evidence for Prioritizing the 3-Ethoxycarbonyl Pyrazole Acetic Acid Scaffold


Tautomeric Control: Solid-State 3-Ethoxycarbonyl Tautomer Preference Confirmed by Crystallography

The 3-ethoxycarbonyl substitution pattern forces the pyrazole ring to adopt a specific annular tautomer in the solid state. X-ray analysis of eight N-unsubstituted 3-ethoxycarbonylpyrazole derivatives confirmed that they all exist as the 3-ethoxycarbonyl tautomer, forming distinct hydrogen-bonded catemer and tetramer motifs . This contrasts with 4-ethoxycarbonylpyrazole analogs, where the ester group does not participate in annular tautomerism and exhibits a predicted pKa of 11.70±0.50 for the parent pyrazole NH , indicating dramatically different protonation behavior.

Tautomeric Control
Class-level inference
3-ethoxycarbonyl tautomer confirmed in solid state; 4-isomer lacks annular tautomerism (NH pKa ~11.7)
Supports crystal engineering and metal-coordination design
X-ray data; eight derivatives
Tautomerism Crystal Engineering Heterocyclic Chemistry

Lipophilicity Modulation: Predicted LogP Shift Relative to the Unsubstituted Parent

Introduction of the 3-ethoxycarbonyl group is predicted to shift the partition coefficient significantly compared to the unsubstituted 2-(1H-pyrazol-1-yl)acetic acid. The parent compound has a reported LogP of -0.03 , while the target compound is expected to have a LogP in the range of 0.5–1.0 based on the contribution of the ethyl ester moiety (calculated via fragment-based methods) . This enhanced lipophilicity improves membrane permeability potential and organic solvent solubility, broadening the compound's utility in non-aqueous reaction conditions.

Lipophilicity Shift
Cross-study comparable
Predicted ΔLogP ≈ +0.5 to +1.0 vs unsubstituted parent (LogP −0.03)
May improve organic-phase extraction and membrane permeability
Fragment-based calculation; to verify experimentally
Physicochemical Profiling Drug Design Lead Optimization

Safety and Handling: GHS Hazard Classification Differentiates the 3-Ethoxycarbonyl Isomer from Less Hazardous Analogs

The target compound carries a mandatory GHS07 hazard classification with specific H-statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the 4-isomer (CAS 611238-76-7) is typically supplied with a less comprehensive hazard profile, and the unsubstituted parent compound (CAS 16034-48-3) carries only H302 . This necessitates appropriate PPE and ventilation controls during handling, a factor that directly impacts procurement decisions for laboratories with varying safety infrastructure.

Hazard Classification
Direct head-to-head comparison
GHS07; H302, H315, H319, H335 vs unsubstituted parent H302 only
Requires enhanced PPE and ventilation controls
As per supplier SDS
Safety Data Occupational Health Procurement Compliance

Rotatable Bond Architecture: Increased Conformational Flexibility Compared to the Parent Core

The target compound possesses significantly more rotational degrees of freedom than the unsubstituted pyrazole acetic acid core. The parent compound has only 2 rotatable bonds , while the 3-ethoxycarbonyl derivative has 5 rotatable bonds . This increased flexibility enables the molecule to adopt a wider ensemble of low-energy conformations, which can be advantageous for induced-fit binding to protein targets or for chelating metal ions with larger ionic radii.

Conformational Flexibility
Cross-study comparable
5 rotatable bonds vs 2 for unsubstituted parent
Larger conformational space may support induced-fit binding
Entropic penalty may apply
Conformational Analysis Molecular Recognition Ligand Design

Phase-Transfer Alkylation Efficiency: Synthetic Route Yields as a Function of Pyrazole Basicity

The synthesis of pyrazole-1-ylacetic acids via direct alkylation of pyrazoles with chloroacetic acid is highly sensitive to the basicity of the pyrazole nitrogen. Unsubstituted pyrazole (pKa 2.53) fails to react under these conditions, while 3,5-dimethylpyrazole (pKa 4.3) provides acceptable yields . The 3-ethoxycarbonyl group is an electron-withdrawing substituent, which further reduces the nucleophilicity of the pyrazole nitrogen relative to alkyl-substituted analogs. This electronic deactivation necessitates careful optimization of phase-transfer catalysis conditions to achieve viable yields, making the procurement of the pre-formed acid advantageous over in-house synthesis for laboratories lacking expertise in PTC methodology.

Alkylation Reactivity
Class-level inference
Electron-deficient pyrazole requires PTC; expected yield <65% vs 3,5-dimethylpyrazole up to 65%
Procurement of pre-formed acid avoids challenging synthesis
Basicity difference ~1.8 log units
Synthetic Methodology Process Chemistry Phase-Transfer Catalysis

Commercial Availability Contrast: Discontinued Status Creates Scarcity-Driven Procurement Rationale

As of 2019, the 3-ethoxycarbonyl isomer (CAS 1856021-64-1) was listed as 'Discontinued' by CymitQuimica in both 1g and 5g pack sizes , while the 4-isomer (CAS 611238-76-7) remains actively stocked by multiple suppliers, including AKSci at 95% purity . This supply disparity means that the 3-isomer is increasingly scarce in the commercial market, and procurement must be secured from specialized vendors (e.g., Fluorochem) while stocks last. For research programs dependent on this specific substitution pattern, early procurement and inventory management are critical.

Commercial Scarcity
Supporting evidence
Discontinued at CymitQuimica; 4-isomer actively stocked by multiple vendors
Limited supply base; forward purchasing recommended
Vendor catalogs as of 2024–2026
Supply Chain Vendor Sourcing Research Continuity

High-Value Application Scenarios for [3-(Ethoxycarbonyl)-1H-pyrazol-1-yl]acetic Acid Based on Proven Differentiation


Crystal Engineering of Hydrogen-Bonded Frameworks Exploiting the 3-Tautomeric Bias

The confirmed 3-ethoxycarbonyl tautomer preference in the solid state makes this compound a privileged monomer for constructing hydrogen-bonded organic frameworks (HOFs) and coordination polymers. The acetic acid side chain provides a carboxylic acid donor/acceptor pair, while the pyrazole N2 position remains available for metal coordination. This orthogonality of binding modes is not achievable with the 4-isomer, where the ester group does not contribute to tautomer-directed assembly.

CRTh2 Antagonist Lead Optimization Leveraging the 3-Ester LogP Window

The enhanced LogP of the 3-ethoxycarbonyl derivative (predicted ΔLogP ≈ +0.5 to +1.0 vs. unsubstituted parent) positions it favorably for oral bioavailability optimization in CRTh2 antagonist programs. Pyrazole acetic acids are a validated chemotype for CRTh2 antagonism , and the ester moiety can be hydrolyzed in vivo to reveal the active carboxylic acid, serving as a prodrug strategy or a synthetic handle for further derivatization.

Specialized Ligand Synthesis for Hard/Soft Metal Discrimination

The combination of a soft pyrazole nitrogen donor and a hard carboxylate oxygen donor within the same molecule creates an ambidentate ligand capable of discriminating between borderline and hard metal ions. The 3-ethoxycarbonyl group electronically tunes the pyrazole donor strength via its electron-withdrawing effect, a tuning not possible with the alkyl-substituted analogs where donor strength is dominated by inductive electron donation.

Pre-Competitive Procurement for Scarce Chemical Space Exploration

Given the documented commercial scarcity and discontinued status at major vendors , proactive procurement of the 3-isomer is essential for research groups committed to exploring 3-substituted pyrazole chemical space. The 3-substitution pattern is underrepresented in commercial libraries compared to 4-substituted variants, offering a genuine opportunity for novelty in fragment-based screening and DNA-encoded library (DEL) construction where scaffold diversity is paramount.

Application
Selection Property
Validation Focus
Crystal engineering of hydrogen-bonded frameworks
Solid-state tautomeric preference
X-ray diffraction and hydrogen-bond network analysis
CRTh2 antagonist lead optimization
Predicted LogP shift for permeability
Permeability and metabolic stability screening
Ambidentate ligand for metal discrimination
N/O donor set with tunable pyrazole basicity
Metal-binding selectivity constants
Pre-competitive procurement for 3-substituted chemical space
Documented commercial scarcity of 3-isomer
Vendor availability and purity verification
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